Aspterric acid

Descripción general

Descripción

El ácido aspterric es un compuesto sesquiterpenoide derivado del hongo Aspergillus terreus. Ha ganado mucha atención debido a sus propiedades herbicidas únicas, específicamente dirigido a la enzima dihidroxiácido deshidratasa en la vía de los aminoácidos de cadena ramificada. Esta enzima no es el objetivo de ningún herbicida comercial, lo que convierte al ácido aspterric en un candidato prometedor para el desarrollo de nuevos herbicidas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ácido aspterric implica la integración de cuatro genes clave (A, B, C, D) en el genoma huésped de Yarrowia lipolytica, una cepa de levadura oleaginosa. Esta cepa se elige por su alto flujo de acetil-CoA, que es esencial para la producción de terpenoides. Los genes se integran sin marcadores, y se sobreexpresan copias adicionales del gen para la reductasa HMG-CoA y la sintetasa de pirofosfato de farnesilo para mejorar el flujo de carbono hacia la producción de terpenoides .

Métodos de producción industrial: La producción industrial de ácido aspterric aún se encuentra en fase experimental. Las cepas modificadas genéticamente de Yarrowia lipolytica han mostrado desafíos en la producción de ácido aspterric, a menudo dando como resultado isómeros. Esto destaca las dificultades continuas en la introducción de vías heterólogas en huéspedes microbianos .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido aspterric se somete a diversas reacciones químicas, incluidas la oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar el compuesto para diferentes aplicaciones.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como el hidróxido de sodio o el cianuro de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes.

Aplicaciones Científicas De Investigación

El ácido aspterric tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la biosíntesis de sesquiterpenoides y la inhibición enzimática.

Biología: Las propiedades herbicidas del ácido aspterric lo convierten en una herramienta valiosa para estudiar la fisiología vegetal y los mecanismos de resistencia.

Medicina: La investigación está en curso para explorar su potencial como agente antimicrobiano y anticancerígeno.

Industria: El ácido aspterric se está investigando para su uso en el desarrollo de herbicidas ecológicos

Mecanismo De Acción

El ácido aspterric ejerce sus efectos inhibiendo la enzima dihidroxiácido deshidratasa en la vía de los aminoácidos de cadena ramificada. Esta inhibición interrumpe la síntesis de aminoácidos esenciales, lo que lleva a la cesación del crecimiento vegetal. Los objetivos moleculares y las vías involucradas incluyen la vía de los aminoácidos de cadena ramificada y la enzima dihidroxiácido deshidratasa .

Compuestos similares:

Aspterric A y B: Estos son sesquiterpenos biogenéticamente relacionados aislados del mismo hongo, Aspergillus terreus.

Ácido Artemihedínico N: Un sesquiterpenoide de tipo eudesmano con características estructurales similares.

Singularidad: El ácido aspterric es único debido a su inhibición específica de la enzima dihidroxiácido deshidratasa, un objetivo que no es abordado por ningún herbicida comercial. Esto lo convierte en un candidato valioso para el desarrollo de nuevos herbicidas con nuevos modos de acción .

Comparación Con Compuestos Similares

Aspterric A and B: These are biogenetically related sesquiterpenes isolated from the same fungus, Aspergillus terreus.

Artemihedinic Acid N: A eudesmane-type sesquiterpenoid with similar structural features.

Uniqueness: Aspterric acid is unique due to its specific inhibition of the dihydroxyacid dehydratase enzyme, a target not addressed by any commercial herbicide. This makes it a valuable candidate for developing new herbicides with novel modes of action .

Actividad Biológica

Aspterric acid, a carotane-type sesquiterpene, is a natural product derived from the fungus Aspergillus terreus. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, including its synthesis, herbicidal properties, and effects on cellular processes.

Chemical Structure and Synthesis

This compound is characterized by its unique sesquiterpene structure. The synthesis pathway for this compound has been engineered in various microbial systems, notably Yarrowia lipolytica and Saccharomyces cerevisiae, to enhance production efficiency. Researchers have introduced specific gene clusters related to this compound biosynthesis into these organisms, achieving notable yields through optimized fermentation conditions.

Table 1: Summary of this compound Synthesis Pathways

| Organism | Gene Clusters Involved | Yield (mg/L) | Reference |

|---|---|---|---|

| Yarrowia lipolytica | astA, astB, astC, astD | N/A | |

| Saccharomyces cerevisiae | sesquiterpene cyclase from Aspergillus taichungensis | 33.21 |

Herbicidal Activity

This compound has been identified as a potent herbicide that targets dihydroxy-acid dehydratase, an enzyme critical for plant survival. Its application has shown effectiveness in inhibiting the germination and growth of several weed species.

Table 2: Herbicidal Effects of this compound on Various Weeds

| Weed Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Reference |

|---|---|---|---|

| Amaranthus tricolor | 85 | 90 | |

| Portulaca oleracea | 78 | 88 | |

| Bidens pilosa | 80 | 85 | |

| Lolium perenne | 75 | 80 | |

| Leptochloa chinensis | 82 | 87 |

Cellular Effects

Recent studies have demonstrated that this compound can induce transdifferentiation of pancreatic alpha cells into beta cells in zebrafish models. This suggests potential therapeutic applications in diabetes treatment through regenerative medicine approaches.

Case Study: Transdifferentiation Induction

- Model Organism : Zebrafish

- Observed Effect : Induction of alpha-to-beta cell conversion

- Mechanism : Potential modulation of signaling pathways involved in cellular differentiation

- Reference :

Inhibition of Pollen Development

This compound has also been found to inhibit pollen development in Arabidopsis thaliana, affecting meiosis and microspore stages. This property may provide insights into plant reproductive biology and potential applications in controlling flowering times in crops.

Table 3: Inhibition Concentrations for Pollen Development

Propiedades

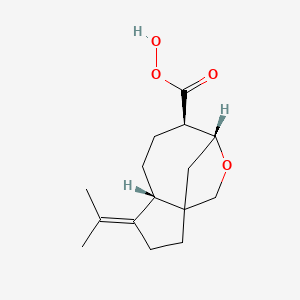

IUPAC Name |

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVWWAIZPPESMM-WORDMNGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67309-95-9 | |

| Record name | Aspterric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.